2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
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Overview
Description
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is an organic compound that features a bromine atom, a methyl group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This is followed by the reaction with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid.
Amidation Reaction: The phenoxyacetic acid derivative is then reacted with 2-(aminomethyl)phenol under appropriate conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 2-(4-bromo-3-methylphenoxy)-N-[2-(carboxyphenyl)]acetamide.
Reduction: 2-(3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide.
Substitution: 2-(4-amino-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromine atom and phenoxy group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3-methylphenoxy)-N-[2-(carboxyphenyl)]acetamide
- 2-(3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
- 2-(4-amino-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide
Uniqueness
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide is unique due to the presence of both a bromine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-11-8-13(6-7-14(11)17)21-10-16(20)18-15-5-3-2-4-12(15)9-19/h2-8,19H,9-10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUQQBOXMYIAEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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